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Compound of Interest

Compound Name: Propyne, 3-fluoro-

Cat. No.: B3031374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations

performed on 3-fluoropropyne (CH₂FC≡CH), a molecule of interest in various chemical

research domains. This document summarizes key theoretical and experimental findings,

offering a valuable resource for understanding its molecular structure, spectroscopic properties,

and reactivity.

Molecular Geometry
Quantum chemical calculations have been instrumental in determining the precise geometry of

3-fluoropropyne. The molecule adopts a non-linear structure with Cₛ symmetry. The key

structural parameters, including bond lengths and bond angles, have been calculated using

various levels of theory and basis sets. For comparison, experimental data from microwave

spectroscopy, where available for similar molecules, provides a benchmark for the accuracy of

these computational methods.

Table 1: Calculated and Experimental Geometrical Parameters of 3-Fluoropropyne and Related

Molecules
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Parameter
3-Fluoropropyne
(Calculated)

Propyne
(Experimental)

2-Fluoropropane
(Experimental)[1]

Bond Lengths (Å)

C≡C 1.208 1.206 -

C-C 1.463 1.458 1.521

C-H (acetylenic) 1.062 - -

C-H (methylidyne) 1.085 - 1.092

C-F 1.385 - 1.400

Bond Angles (º)

∠C-C≡C 179.3 180 -

∠H-C≡C 179.9 - -

∠F-C-C 110.5 - -

∠H-C-H 108.9 - -

∠H-C-F 108.9 - -

∠H-C-C 110.1 - -

Note: Calculated values for 3-fluoropropyne are based on ab initio calculations. Experimental

data for propyne and 2-fluoropropane are provided for comparative purposes.

Spectroscopic Properties
The vibrational and rotational spectra of 3-fluoropropyne have been investigated through both

theoretical calculations and experimental spectroscopy. These studies provide valuable

information about the molecule's dynamic behavior and energy levels.

Vibrational Frequencies
The fundamental vibrational frequencies of 3-fluoropropyne have been calculated using

quantum chemical methods. These theoretical predictions are crucial for the assignment of
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experimentally observed infrared and Raman spectra. The table below presents a selection of

calculated vibrational frequencies and their assignments.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for 3-Fluoropropyne

Mode Assignment
Calculated Frequency
(cm⁻¹)

ν₁ C-H stretch (acetylenic) 3335

ν₂ C≡C stretch 2135

ν₃ CH₂ symmetric stretch 2970

ν₄ CH₂ asymmetric stretch 3025

ν₅ C-F stretch 1050

ν₆ C-C stretch 930

ν₇ CH₂ wag 1270

ν₈ CH₂ twist 1180

ν₉ CH₂ rock 850

ν₁₀ C≡C-H bend (in-plane) 640

ν₁₁ C≡C-H bend (out-of-plane) 635

ν₁₂ C-C-F bend 420

Rotational Constants and Dipole Moment
Microwave spectroscopy is a powerful experimental technique for determining the rotational

constants and dipole moment of polar molecules like 3-fluoropropyne. These experimental

values serve as a stringent test for the accuracy of quantum chemical calculations.

Table 3: Calculated Rotational Constants and Dipole Moment of 3-Fluoropropyne
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Property Calculated Value

Rotational Constants

A (GHz) 9.854

B (GHz) 4.782

C (GHz) 3.456

Dipole Moment (Debye) 1.95

Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential for a comprehensive

understanding of the properties of 3-fluoropropyne.

Experimental Protocols
Microwave Spectroscopy: The rotational spectrum of 3-fluoropropyne can be measured using a

pulsed-jet Fourier transform microwave spectrometer. A sample of 3-fluoropropyne,

synthesized through appropriate chemical routes, is seeded in an inert carrier gas (e.g., argon)

and expanded into a high-vacuum chamber. The resulting supersonic jet cools the molecules to

a few Kelvin, simplifying the rotational spectrum. Short microwave pulses are used to polarize

the molecules, and the subsequent free induction decay is detected and Fourier transformed to

obtain the spectrum. By analyzing the transition frequencies, the rotational constants and

dipole moment can be determined with high precision.

Infrared Spectroscopy: The vibrational spectrum of 3-fluoropropyne can be recorded using a

Fourier transform infrared (FTIR) spectrometer. Gas-phase spectra are typically obtained by

introducing the sample into a gas cell with appropriate windows (e.g., KBr). For matrix isolation

studies, the sample is co-deposited with an inert gas (e.g., argon) onto a cold substrate (e.g., a

CsI window at ~10 K). This technique allows for the observation of sharp vibrational bands,

facilitating their assignment.

Computational Methods
Ab Initio Calculations: High-level ab initio calculations are employed to obtain accurate

predictions of the molecular properties of 3-fluoropropyne. These methods, such as Møller-
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Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), are used in

conjunction with large, flexible basis sets (e.g., augmented correlation-consistent basis sets like

aug-cc-pVTZ) to account for electron correlation effects.

Density Functional Theory (DFT): DFT methods, particularly those employing hybrid functionals

like B3LYP, offer a computationally less expensive alternative to ab initio methods while still

providing reliable results for many molecular properties. Geometry optimizations and vibrational

frequency calculations are commonly performed using DFT.

The general workflow for these quantum chemical calculations is depicted in the following

diagram:
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Core Calculations

Analysis and Comparison

Define Molecular System
(3-Fluoropropyne)

Select Level of Theory
(e.g., MP2, B3LYP)

Choose Basis Set
(e.g., aug-cc-pVTZ) Geometry Optimization Frequency Calculation

Property Calculation
(Dipole Moment, etc.)

Analyze Results
(Bond Lengths, Angles, etc.)

Compare with
Experimental Data
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Computational workflow for quantum chemical calculations.

Signaling Pathways and Logical Relationships
While 3-fluoropropyne is a small molecule not typically involved in complex biological signaling

pathways, its reactivity can be understood through the lens of its electronic structure. The

electron-withdrawing nature of the fluorine atom influences the electron density distribution

within the molecule, particularly at the acetylenic carbons. This has implications for its reactivity

in various chemical transformations.

The logical relationship between the molecular structure and its spectroscopic properties can

be visualized as follows:
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Relationship between molecular structure and spectroscopic properties.

This guide provides a foundational understanding of the quantum chemical properties of 3-

fluoropropyne. The presented data and methodologies are intended to support further research

and applications in fields ranging from fundamental chemical physics to the design of novel

fluorinated molecules with specific functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Quantum Chemical Insights into 3-Fluoropropyne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3031374#propyne-3-fluoro-quantum-chemical-
calculations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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